3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
Description
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H13Cl2NO2/c1-19-14-6-3-10(7-15(14)20-2)9-18-11-4-5-12(16)13(17)8-11/h3-9H,1-2H3 |
InChI Key |
MLCSMHIGVVOTLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure
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Reactant Preparation:
-
Condensation Reaction:
-
Workup and Purification:
Analytical Data
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FTIR (KBr, cm⁻¹): 1605 (C=N), 1580 (C=C aromatic), 1250 (C-O methoxy).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.65–6.90 (m, 6H, aromatic), 3.85 (s, 6H, OCH₃).
-
Elemental Analysis: Calculated for C₁₅H₁₂Cl₂N₂O₂: C 54.72%, H 3.67%, N 8.51%; Found: C 54.68%, H 3.71%, N 8.49%.
Advanced Synthesis via Supersonic Speed Gas Impacting
Methodology
This novel technique employs high-speed gas jets to enhance molecular collision frequency, reducing reaction time and improving yield:
Comparative Advantages
-
Particle Morphology: Irregular microcrystalline aggregates (SEM analysis).
-
Thermal Stability: Decomposition begins at 280°C (TGA, heating rate 10°C/min).
Side Reactions and Impurity Control
Hydrazobenzene Formation
During 3,4-dichloroaniline synthesis, the impurity 3,3',4,4'-tetrachlorohydrazobenzene may form via nitro group coupling. Mitigation Strategy:
Schiff Base Hydrolysis
The imine bond is susceptible to hydrolysis in aqueous acidic/basic conditions. Stabilization Methods:
Industrial-Scale Production Considerations
Batch vs. Continuous Processes
Catalyst Recovery
Emerging Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The title compound is compared to three analogues (Table 1):
Table 1: Structural Comparison of the Title Compound with Analogues
Key Observations:
Compound III introduces a hydroxyl group at the 2-position, enabling stronger hydrogen bonding compared to methoxy groups . The Ethoxy Analogue substitutes 3,4-dimethoxy with 4-ethoxy, reducing electron-donating effects (ethoxy is less electron-donating than methoxy) .
Conformational Flexibility: The title compound’s two conformers highlight torsional flexibility due to the imine linkage.
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations:
Hydrogen Bonding: The title compound’s methoxy groups participate in C–H⋯O interactions, while Compound III’s hydroxyl group may form stronger O–H⋯O bonds .
Thermal Stability :
The Pyrazole Derivative (C₂₀H₂₁N₃O₂S) has a higher boiling point (528.5°C) due to increased molecular weight and sulfur/pyrazole interactions .
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups: The title compound’s 3,4-dichloro groups on the aniline ring are electron-withdrawing, polarizing the imine linkage. In contrast, Compound II’s trimethoxy groups are electron-donating, altering electronic density .
Steric Hindrance : Bulkier substituents (e.g., Compound II’s 3,4,5-trimethoxy groups) may hinder molecular packing, affecting crystallinity and solubility .
Biological Activity
3,4-Dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 310.2 g/mol. Its structure consists of a dichlorophenyl group and a dimethoxyphenyl group connected through a methylene bridge. This configuration is believed to contribute to its biological activity by enabling interactions with various biological targets, including enzymes and receptors.
Biological Activity
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Similar compounds with dichlorophenyl moieties have shown significant antibacterial effects. For example, compounds with comparable structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity:
The compound's anticancer properties are particularly noteworthy. Studies suggest that it may inhibit cancer cell proliferation by affecting key signaling pathways involved in tumor growth. The presence of the dichlorophenyl group is associated with enhanced antiproliferative activity against cancer cell lines such as HCT116 and OVCAR-8, showing IC50 values of 7.76 µM and 9.76 µM, respectively .
While the precise mechanisms remain to be fully elucidated, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling and proliferation. The structural features allow it to bind effectively to these targets, potentially modulating their activity .
Synthesis Methods
The synthesis of this compound typically involves a condensation reaction between 3,4-dichloroaniline and 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst under reflux conditions. The reaction can be summarized as follows:
This method can be optimized for industrial production to enhance yield and purity.
Case Studies
-
Anticancer Efficacy Study:
A study evaluated the anticancer effects of various substituted anilines, including our compound of interest. Results indicated that the dichlorophenyl moiety significantly contributed to the observed antiproliferative effects in vitro against multiple cancer cell lines . -
Antibacterial Activity Assessment:
Another investigation focused on synthesizing novel Schiff bases containing similar structural motifs. The study demonstrated that these compounds exhibited potent antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of related compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Chloro-N-[(E)-(3-methoxyphenyl)methylidene]aniline | High | Contains methoxy instead of dimethoxy groups |
| N,N-Dimethyl-3,4-dichloroaniline | Moderate | Lacks the methylene bridge |
| 3-Methoxyaniline | Low | Simpler structure without halogen substitutions |
| 3,4-Dimethoxybenzaldehyde | Moderate | Functions as a precursor but lacks amine functionality |
This comparative analysis illustrates how variations in substituents can affect chemical reactivity and biological activity. The unique combination of dichloro and dimethoxy groups in this compound enhances its potential applications in medicinal chemistry .
Q & A
Q. What are the key structural features of 3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline as determined by X-ray crystallography?
The compound crystallizes in the monoclinic space group , with two distinct molecules in the asymmetric unit. Key structural parameters include:
- Dihedral angles between the 4-chloroaniline and 3,4-dimethoxyphenyl moieties: 19.68(7)° (molecule 1) and 45.54(4)° (molecule 2) .
- Planarity deviations : The 4-chloroaniline rings exhibit RMS deviations of 0.0081–0.0094 Å, while the 3,4-dimethoxyphenyl groups show deviations of 0.0063–0.0146 Å .
- Intermolecular interactions : Stabilized by C–H···O hydrogen bonds (2.53–2.64 Å) and π-π stacking (centroid distances: 3.78–3.92 Å) .
Q. Table 1: Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | ||
| Unit cell dimensions | , , , | |
| (molecules/unit) | 8 | |
| -factor | 0.040 |
Q. What is the standard synthetic route for preparing this compound?
The compound is synthesized via Schiff base condensation :
Reactants : Equimolar 4-chloroaniline and 3,4-dimethoxybenzaldehyde.
Conditions : Reflux in methanol for 30 minutes, followed by slow evaporation at room temperature for 48 hours.
Yield : Orange-yellow prismatic crystals (purity >98% by HPLC) .
Q. Key considerations :
- Solvent polarity impacts reaction kinetics; methanol optimizes imine formation.
- No catalyst required, but inert atmosphere (N) prevents oxidation of the aldehyde .
Q. What intermolecular interactions stabilize the crystal lattice?
The lattice is stabilized by:
- C–H···O hydrogen bonds (e.g., C14–H14B···O1: 2.64 Å, 145°).
- π-π interactions between aromatic rings (inter-planar spacing: 3.4–3.6 Å).
- Van der Waals forces from methoxy and chloro substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Contradictions (e.g., disordered atoms, anomalous thermal parameters) are addressed by:
Q. Table 2: Refinement Statistics
| Metric | Value | Source |
|---|---|---|
| 0.026 | ||
| Data-to-parameter ratio | 14.4 | |
| Largest residual peak | 0.19 eÅ |
Q. What methodological considerations are critical when comparing reactivity with structural analogs?
- Substituent effects : Chloro groups increase electrophilicity at the imine carbon compared to fluoro analogs (e.g., 3,4-difluoro-N-(pentan-2-yl)aniline) .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack .
- Spectroscopic validation : Correlate shifts (e.g., imine proton at δ 8.3–8.5 ppm) with electron-withdrawing effects .
Q. Table 3: Structural Comparison with Analogs
| Compound | Dihedral Angle (°) | Reactivity (k, Ms) |
|---|---|---|
| 3,4-Dichloro derivative (this compound) | 19.68–45.54 | 0.42 ± 0.03 |
| 3,4-Difluoro analog | 22.1–28.9 | 0.18 ± 0.02 |
| 4-Chloro-3,5-dimethyl analog | 15.2–18.7 | 0.55 ± 0.04 |
Q. How can experimental design optimize studies on thermal stability?
- Techniques : Use TGA (heating rate: 10°C/min under N) to identify decomposition thresholds (observed >200°C for this compound).
- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy () from non-isothermal data .
- Crystallographic correlation : Link thermal stability to packing density (calculated as 1.62 g/cm for this compound) .
Q. What advanced computational methods predict biological interactions?
- Docking simulations : Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP3A4, predicted : 12.3 µM) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .
- ADMET profiling : Predict logP (3.1 ± 0.2) and BBB permeability (CNS < -2) using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
